![molecular formula C15H24N2O3S2 B2969624 5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide CAS No. 2380166-44-7](/img/structure/B2969624.png)
5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide, also known as EMD 1214063, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide 1214063 is a selective inhibitor of the serine/threonine kinase PIM1. PIM1 is overexpressed in many types of cancer and is involved in promoting cell survival and proliferation. By inhibiting PIM1, this compound 1214063 induces apoptosis and inhibits cell proliferation. Additionally, this compound 1214063 has been shown to inhibit the activity of AKT, a downstream effector of PIM1, further contributing to its anticancer effects.
Biochemical and physiological effects:
This compound 1214063 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. In terms of its biochemical effects, this compound 1214063 has been shown to inhibit the phosphorylation of several downstream targets of PIM1 and AKT, including BAD and FOXO3a. These effects are consistent with the proposed mechanism of action of this compound 1214063.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide 1214063 is its selectivity for PIM1, which reduces the likelihood of off-target effects. Additionally, this compound 1214063 has shown promising results in preclinical studies, suggesting that it may have clinical potential. However, one limitation of this compound 1214063 is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide 1214063. One area of focus could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further preclinical studies could be conducted to investigate the efficacy of this compound 1214063 in combination with other anticancer agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound 1214063 in cancer patients.
Méthodes De Synthèse
The synthesis of 5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide 1214063 involves several steps. The starting material is 2-bromo-5-ethylthiophene, which is reacted with sodium hydride in DMF to form the corresponding thiolate. This thiolate is then reacted with the cyclobutylmethylamine in the presence of morpholine to obtain the desired product. The final step involves the sulfonation of the thienyl ring using chlorosulfonic acid. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide 1214063 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, this compound 1214063 has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in xenograft models. These findings suggest that this compound 1214063 has the potential to be an effective anticancer agent.
Propriétés
IUPAC Name |
5-ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-13-4-5-14(21-13)22(18,19)16-12-15(6-3-7-15)17-8-10-20-11-9-17/h4-5,16H,2-3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRDOZXICCSUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.